molecular formula C18H30N2O2 B587328 1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine CAS No. 1285927-28-7

1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine

Cat. No.: B587328
CAS No.: 1285927-28-7
M. Wt: 306.45
InChI Key: HVWGQJMMDGGTPN-UHFFFAOYSA-N
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Description

“1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with a piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

While the specific mechanism of action for “1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine” is not mentioned in the search results, piperidine-containing compounds are known to have several pharmacological applications . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.

Properties

IUPAC Name

1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,17H,6-7,10-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWGQJMMDGGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCC(C2)OCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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